molecular formula C5H7NO3S B7894046 4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile

4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile

Cat. No.: B7894046
M. Wt: 161.18 g/mol
InChI Key: XLGLFMUXAAUVSM-UHFFFAOYSA-N
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Description

4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile is an organic compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol This compound is characterized by the presence of a hydroxy group, a dioxotetrahydrothiophene ring, and a carbonitrile group

Preparation Methods

The synthesis of 4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbonitrile group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

4-hydroxy-1,1-dioxothiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c6-1-4-2-10(8,9)3-5(4)7/h4-5,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGLFMUXAAUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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